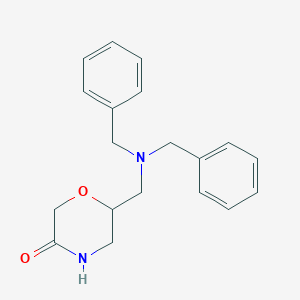
6-((Dibenzylamino)methyl)morpholin-3-one
Cat. No. B8489042
M. Wt: 310.4 g/mol
InChI Key: NXVXQJHCVBSUDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09434726B2
Procedure details


A solution of 6-((dibenzylamino)methyl)morpholin-3-one (340 mg, 1.09 mmol), Pd(OH)2/C (170 mg) in EtOH (30 mL) was stirred equipped under H2 balloon overnight. The solution was filtered and concentrated to give white oil. The crude product was used directly for next step without purification.



Identifiers


|
REACTION_CXSMILES
|
C([N:8]([CH2:16][CH:17]1[CH2:22][NH:21][C:20](=[O:23])[CH2:19][O:18]1)CC1C=CC=CC=1)C1C=CC=CC=1>CCO.[OH-].[OH-].[Pd+2]>[NH2:8][CH2:16][CH:17]1[CH2:22][NH:21][C:20](=[O:23])[CH2:19][O:18]1 |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
340 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)N(CC1=CC=CC=C1)CC1OCC(NC1)=O
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCO
|
|
Name
|
|
|
Quantity
|
170 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[OH-].[OH-].[Pd+2]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped under H2 balloon overnight
|
|
Duration
|
8 (± 8) h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solution was filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give white oil
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product was used directly for next step without purification
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
NCC1OCC(NC1)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
